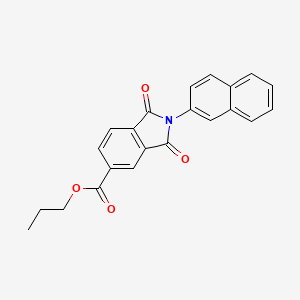
propyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound features a naphthalene ring fused to an isoindoline-1,3-dione structure, with a propyl ester group attached to the carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process may be catalyzed by acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and to improve the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of PROPYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds share a similar naphthalene structure and have shown promising antimicrobial activity.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of an aromatic ring system.
Uniqueness
PROPYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific isoindoline-1,3-dione scaffold combined with a naphthalene ring and a propyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H17NO4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
propyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H17NO4/c1-2-11-27-22(26)16-8-10-18-19(13-16)21(25)23(20(18)24)17-9-7-14-5-3-4-6-15(14)12-17/h3-10,12-13H,2,11H2,1H3 |
Clave InChI |
GMUSRJNQRVZIIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
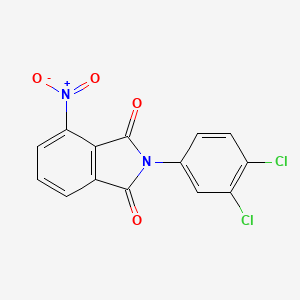
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)
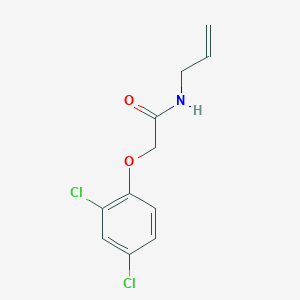
![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B15154553.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)
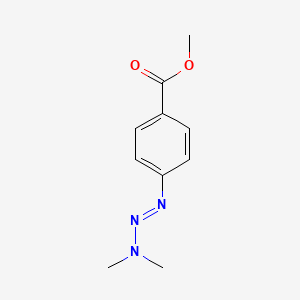

![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)
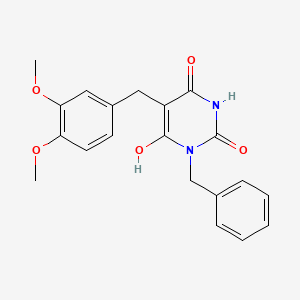
![methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate](/img/structure/B15154594.png)
